molecular formula C5H6O2 B14624865 1-(Oxiran-2-yl)prop-2-en-1-one CAS No. 56209-32-6

1-(Oxiran-2-yl)prop-2-en-1-one

Cat. No.: B14624865
CAS No.: 56209-32-6
M. Wt: 98.10 g/mol
InChI Key: IETGWMRURXXRHH-UHFFFAOYSA-N
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Description

1-(Oxiran-2-yl)prop-2-en-1-one is an organic compound that features both an epoxide and an enone functional group

Preparation Methods

The synthesis of 1-(Oxiran-2-yl)prop-2-en-1-one typically involves the epoxidation of an allylic alcohol or an α,β-unsaturated ketone. One common method is the reaction of 3-(naphthalen-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)prop-2-en-1-one with hydrogen peroxide in an alkaline medium at lower temperatures (10–15°C) . Industrial production methods may involve similar epoxidation reactions but on a larger scale, with optimized conditions for yield and purity.

Chemical Reactions Analysis

1-(Oxiran-2-yl)prop-2-en-1-one undergoes a variety of chemical reactions due to the presence of both the epoxide and enone groups:

Scientific Research Applications

1-(Oxiran-2-yl)prop-2-en-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxiran-2-yl)prop-2-en-1-one involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The compound can react with nucleophiles such as hydrazine hydrate and phenyl hydrazine to form various products, including hydroxy pyrazoles and hydroxy oxazoles . These reactions are facilitated by the electrophilic nature of the epoxide ring and the conjugated system of the enone group.

Comparison with Similar Compounds

1-(Oxiran-2-yl)prop-2-en-1-one can be compared with other similar compounds that contain both epoxide and enone functional groups. Some similar compounds include:

These compounds share similar structural features but differ in their substituents, which can lead to variations in their reactivity and applications. The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse chemical transformations.

Properties

CAS No.

56209-32-6

Molecular Formula

C5H6O2

Molecular Weight

98.10 g/mol

IUPAC Name

1-(oxiran-2-yl)prop-2-en-1-one

InChI

InChI=1S/C5H6O2/c1-2-4(6)5-3-7-5/h2,5H,1,3H2

InChI Key

IETGWMRURXXRHH-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1CO1

Origin of Product

United States

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